molecular formula C15H17N7O2 B2947572 5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034600-19-4

5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide

货号: B2947572
CAS 编号: 2034600-19-4
分子量: 327.348
InChI 键: MHRGIOUFINLBCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key components:

  • Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Triazolo Ring : A fused ring system that enhances the compound's interaction with biological targets.
  • Pyridazinyl Group : This moiety contributes to the overall stability and reactivity of the compound.
  • Pyrrolidine Substituent : This group may enhance solubility and bioavailability.

Structural Formula

C14H16N6O2\text{C}_{14}\text{H}_{16}\text{N}_6\text{O}_2

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been shown to interact with specific receptors and enzymes, leading to significant pharmacological effects:

  • Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. Studies have shown that certain derivatives exhibit selective inhibition, making them potential candidates for anti-inflammatory therapies .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The presence of the triazolo moiety is believed to play a significant role in this activity by enhancing interaction with DNA or RNA targets .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmacological Effects

The pharmacological profile includes:

  • Anti-inflammatory Activity : Demonstrated through in vitro assays showing inhibition of COX enzymes with IC50 values indicating potency relative to standard drugs like Celecoxib.
CompoundIC50 (μM)Selectivity Index
This compound0.52>10
Celecoxib0.789.51
  • Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, with specific emphasis on breast and colon cancer models.

Study 1: COX-II Inhibition

A recent study evaluated a series of isoxazole derivatives for their COX-II inhibitory potential. The compound exhibited significant selectivity over COX-I, providing a promising therapeutic profile for treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .

Study 2: Anticancer Activity

In a study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it significantly reduced cell viability at concentrations as low as 1 μM, with mechanisms involving caspase activation and mitochondrial disruption being proposed .

属性

IUPAC Name

5-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-10-8-11(20-24-10)15(23)16-9-14-18-17-12-4-5-13(19-22(12)14)21-6-2-3-7-21/h4-5,8H,2-3,6-7,9H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRGIOUFINLBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。